

1-Phenyl-1,2-propanedione synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenyl-1,2-propanedione**

Cat. No.: **B147261**

[Get Quote](#)

1-Phenyl-1,2-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenyl-1,2-propanedione**, a versatile alpha-diketone with significant applications in various scientific fields. This document details its chemical identity, properties, synthesis, and key applications, with a focus on its role as a photoinitiator in dental composites and as a substrate in stereoselective synthesis.

Chemical Identity and Synonyms

1-Phenyl-1,2-propanedione is an organic compound that is found in coffee and has been identified as a volatile flavor compound in other natural sources.^{[1][2]} It is classified as an alpha-diketone and an aromatic ketone.^{[3][4]} The compound is widely known by several synonyms and alternative names, which are crucial for comprehensive literature searches and material sourcing.

Below is a table summarizing the various identifiers and names associated with **1-Phenyl-1,2-propanedione**.

Identifier Type	Value
IUPAC Name	1-phenylpropane-1,2-dione[4][5]
CAS Number	579-07-7[1][3][4][5][6][7]
EC Number	209-435-2[3][4][7]
UNII	ZB5XA3GD0I[3][4]
Molecular Formula	C9H8O2[3][4][5]
Synonyms	Acetylbenzoyl[4][5][7][8][9], Acetyl benzoyl[4][7][8], Benzoylacetyl[4][5][8], Pyruvophenone[4][5], Methylphenylglyoxal[4][5][8], Benzoyl methyl ketone[4][5][8], Phenylmethyldiketone[4][5][8], Methyl phenyl diketone[4][8], 1,2-Propanedione, 1-phenyl-[4][5], 3-Phenyl-2,3-propanedione[4][5][8]

Physicochemical Properties

1-Phenyl-1,2-propanedione is a clear yellow liquid with a characteristic pungent, plastic-like odor.[1][3] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Weight	148.16 g/mol	[3][4][7]
Boiling Point	228 °C at 760 mmHg[3]; 103-105 °C at 14 mmHg[10][11]	[3][10][11]
Melting Point	<20 °C[3][10]	[3][10]
Density	1.1 g/cm³[3]; 1.101 g/mL at 25 °C[10][11]	[3][10][11]
Refractive Index	n _{20/D} 1.532[3][10][11]	[3][10][11]
Flash Point	83.7 °C[3]; 84 °C (closed cup)[11]	[3][11]
Solubility	Soluble in Chloroform; Slightly soluble in Hexane and Methanol[3]	[3]

Experimental Protocols

Synthesis of 1-Phenyl-1,2-propanedione

A common synthetic route to **1-Phenyl-1,2-propanedione** involves the oxidation of propiophenone. Another method proceeds via an intermediate, **1-phenyl-1,2-propanedione-2-oxime**, which is then hydrolyzed.

Method 1: Oxidation of Propiophenone This method typically employs an oxidizing agent like selenium dioxide.

- Materials: Propiophenone, Selenium Dioxide, appropriate solvent (e.g., dioxane).
- Procedure:
 - Dissolve propiophenone in the solvent in a reaction flask equipped with a reflux condenser.
 - Add selenium dioxide to the solution.

- Reflux the mixture for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove selenium metal.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation under reduced pressure to obtain **1-Phenyl-1,2-propanedione**.

Method 2: From Propiophenone via an Oxime Intermediate This two-step synthesis involves nitrosation followed by hydrolysis. A patented method describes using propiophenone as the starting material, which reacts with an ethyl nitrite under the effect of hydrogen chloride to yield the intermediate **1-phenyl-1,2-propanedione-2-oxime**. This intermediate is then hydrolyzed using a mixture of formaldehyde, hydrochloric acid, and alcohol to produce **1-phenyl-1,2-propanedione**.[\[12\]](#)

- Step 1: Synthesis of **1-Phenyl-1,2-propanedione-2-oxime**

- Materials: Propiophenone, Sodium Nitrite, Methyl Alcohol, Sulfuric Acid, Ethyl Ether, Hydrogen Chloride.
- Procedure: A solution of propiophenone in ether is treated with gaseous methyl nitrite, generated by dropping sulfuric acid into a mixture of sodium nitrite and methyl alcohol.[\[6\]](#) Hydrogen chloride is bubbled through the reaction mixture.[\[6\]](#) The reaction is allowed to proceed for several hours. The resulting oxime is extracted with an aqueous sodium hydroxide solution and then precipitated by adding hydrochloric acid.[\[6\]](#)

- Step 2: Hydrolysis to **1-Phenyl-1,2-propanedione**

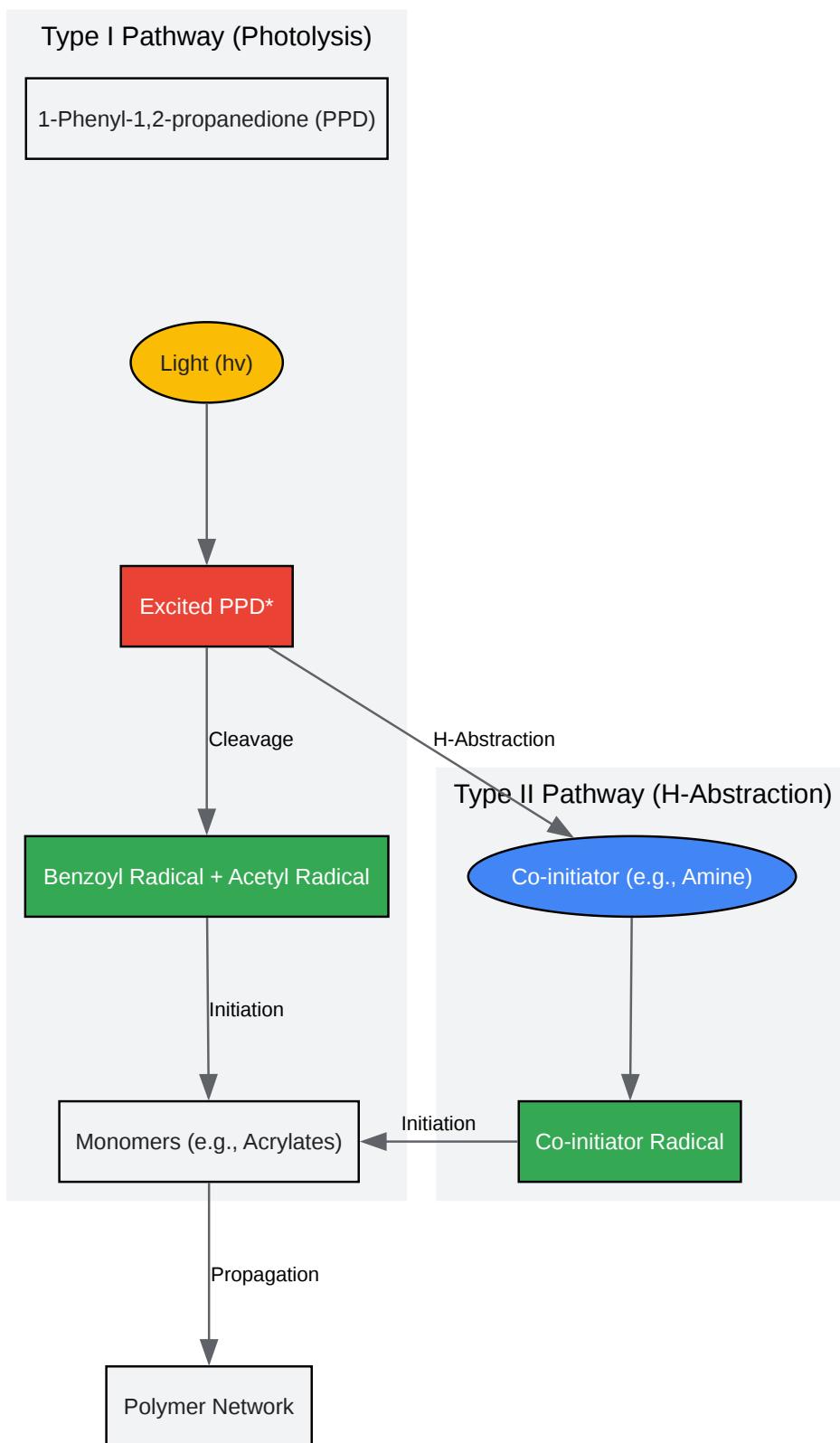
- Materials: **1-Phenyl-1,2-propanedione-2-oxime**, Formaldehyde, Hydrochloric Acid, Alcohol.
- Procedure: The oxime intermediate is hydrolyzed in a mixed solution of formaldehyde, hydrochloric acid, and an alcohol to yield the final product, **1-Phenyl-1,2-propanedione**.[\[12\]](#)

Asymmetric Reduction to 1-Phenyl-1,2-propanediol

1-Phenyl-1,2-propanedione can be stereoselectively reduced to form chiral diols, which are valuable building blocks in pharmaceutical synthesis. A common method employs baker's yeast for asymmetric reduction.

- Objective: To reduce **1-phenyl-1,2-propanedione** to (−)-(1R,2S)-1-phenyl-1,2-propanediol with high enantiomeric excess.[3]
- Materials: **1-Phenyl-1,2-propanedione**, freeze-dried Baker's yeast, water, tert-butyl methyl ether (BME), anhydrous magnesium sulfate.
- Procedure:
 - Suspend baker's yeast in warm water in an Erlenmeyer flask and stir to activate.
 - Add **1-Phenyl-1,2-propanedione** to the yeast suspension.
 - Allow the reaction to proceed at room temperature with continuous stirring.
 - Monitor the reaction progress by TLC until the starting material is consumed (typically 40–60 minutes).[3]
 - Once the reaction is complete, extract the product from the aqueous mixture using BME.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and evaporate the solvent to obtain the crude 1-Phenyl-1,2-propanediol.
 - Characterize the product using IR spectroscopy (to confirm the presence of O-H and absence of C=O) and GC-MS.[3]

Applications in Dental Composites


1-Phenyl-1,2-propanedione is a well-established photoinitiator in dental resin composites, often used as an alternative or in conjunction with camphorquinone (CQ).[11][13]

Photoinitiation Mechanism

1-Phenyl-1,2-propanedione can function as both a Type I and a Type II photoinitiator.[\[13\]](#)

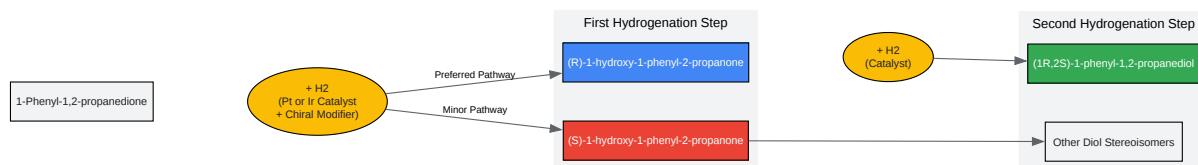
- Type I Photoinitiation (Photolysis): Upon absorption of light (in the 300-400 nm range), the C-C bond between the two carbonyl groups undergoes cleavage, directly forming two free radicals that can initiate polymerization.[\[4\]](#)[\[13\]](#)
- Type II Photoinitiation (Hydrogen Abstraction): In the presence of a co-initiator, typically a tertiary amine, the excited state of **1-Phenyl-1,2-propanedione** abstracts a hydrogen atom from the amine. This process generates an amine-derived radical which then initiates the polymerization chain reaction.[\[4\]](#)[\[13\]](#)

The following diagram illustrates the dual photoinitiation pathways of **1-Phenyl-1,2-propanedione**.

[Click to download full resolution via product page](#)**Photoinitiation pathways of 1-Phenyl-1,2-propanedione.**

Experimental Use in Dental Resins

- Objective: To evaluate the effect of **1-Phenyl-1,2-propanedione** as a photoinitiator on the properties of experimental dental composites.
- Materials: Bisphenol A glycidyl methacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), **1-Phenyl-1,2-propanedione** (PPD), camphorquinone (CQ) (for comparison), an aliphatic amine co-initiator, and a silanized filler (e.g., silica).
- Procedure for Composite Formulation:
 - Prepare the organic matrix by mixing BisGMA and TEGDMA (e.g., in a 60:40 wt% ratio).
[\[11\]](#)
 - Incorporate the photoinitiator system. For a PPD-based system, add a specific weight percentage of PPD (e.g., 0.38 wt%) and the amine co-initiator.[\[11\]](#) For a control group, use CQ.
 - Mechanically blend the organic matrix with the silanized filler until a homogeneous paste is formed.
- Curing and Testing:
 - Place the composite material into molds of specific dimensions for various tests.
 - Light-cure the samples using a dental curing unit (e.g., halogen lamp or LED) with a defined energy density.
 - Perform mechanical and chemical tests such as Knoop hardness, flexural strength, Young's modulus, and degree of conversion to evaluate the performance of the PPD-based composite.[\[11\]](#)[\[13\]](#) Studies have shown that PPD-based systems can offer similar mechanical properties to CQ systems with the advantage of reduced yellowing.[\[11\]](#)[\[13\]](#)


Role in Asymmetric Synthesis

The hydrogenation of **1-Phenyl-1,2-propanedione** is a significant reaction for producing chiral hydroxyketones and diols, which are important intermediates in the synthesis of

pharmaceuticals like ephedrine.[8] The reaction can be controlled to favor the formation of specific stereoisomers.

The hydrogenation proceeds in a stepwise manner, first reducing one carbonyl group to a hydroxyl group, forming a hydroxyketone, and then reducing the second carbonyl group to yield a diol. The use of a chiral modifier, such as cinchonidine, on a metal catalyst (e.g., Platinum or Iridium) can induce enantioselectivity.[8][10]

The following diagram illustrates the reaction pathway for the enantioselective hydrogenation of **1-Phenyl-1,2-propanedione**.

[Click to download full resolution via product page](#)

Enantioselective hydrogenation of **1-Phenyl-1,2-propanedione**.

Kinetic studies have shown that the hydrogenation of the carbonyl group attached to the phenyl ring is generally preferred.[8] The in-situ modification of the catalyst with a chiral modifier like cinchonidine can lead to a high yield of the (R)-hydroxyketone, with enantiomeric excesses reported to be around 64%. [8] Further hydrogenation of the (R)-hydroxyketone predominantly yields the (1R,2S)-diol.[8]

Conclusion

1-Phenyl-1,2-propanedione is a chemical compound with significant utility in both industrial and research settings. Its role as a photoinitiator in dental materials is well-documented, offering an alternative to traditional systems with potential benefits in aesthetics. Furthermore, its value as a prochiral substrate for asymmetric synthesis highlights its importance in the

development of pharmaceuticals and other fine chemicals. This guide provides a foundational understanding of its properties, synthesis, and key applications, intended to support the work of researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO₂ in the Presence of a Chiral Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials – ScienceOpen [scienceopen.com]
- 12. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
- 13. Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-Phenyl-1,2-propanedione synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147261#1-phenyl-1-2-propanedione-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com